4-Nonylphenyl 4-(hexyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nonylphenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of liquid crystalline materials These materials exhibit unique properties due to their ordered molecular structure, which can be manipulated by external stimuli such as temperature and light
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-nonylphenol with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nonylphenyl 4-(hexyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position of the nonyl group can be oxidized to form benzoic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Nonylphenyl 4-(hexyloxy)benzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Nonylphenyl 4-(hexyloxy)benzoate is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to align in an ordered manner, which can be disrupted by external stimuli such as temperature and light. This disruption leads to changes in the material’s optical and mechanical properties, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentylphenyl 4-(hexyloxy)benzoate: Similar structure but with a pentyl group instead of a nonyl group.
4-(4-(Hexyloxy)phenylazo)benzoate: Contains an azo group, which imparts different optical properties.
Uniqueness
4-Nonylphenyl 4-(hexyloxy)benzoate is unique due to its longer nonyl chain, which affects its liquid crystalline behavior and makes it suitable for specific applications where longer alkyl chains are beneficial. This compound’s ability to form stable liquid crystalline phases under a wide range of conditions sets it apart from its analogs.
Eigenschaften
CAS-Nummer |
38444-39-2 |
---|---|
Molekularformel |
C28H40O3 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
(4-nonylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C28H40O3/c1-3-5-7-9-10-11-12-14-24-15-19-27(20-16-24)31-28(29)25-17-21-26(22-18-25)30-23-13-8-6-4-2/h15-22H,3-14,23H2,1-2H3 |
InChI-Schlüssel |
XQXIXHXSIRIYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.